molecular formula C7H8ClNO B2758585 (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol CAS No. 2227641-27-0

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Cat. No. B2758585
CAS RN: 2227641-27-0
M. Wt: 157.6
InChI Key: FVMGQROBOUHKQO-YFKPBYRVSA-N
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Description

“(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 2227641-27-0 . It has a molecular weight of 157.6 . It is in the form of oil .


Molecular Structure Analysis

The InChI Code for “(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol” is 1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m0/s1 . The InChI key is FVMGQROBOUHKQO-YFKPBYRVSA-N .


Physical And Chemical Properties Analysis

“(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol” has a molecular weight of 157.6 . It is in the form of oil . It is stored at a temperature of 4 degrees .

Scientific Research Applications

Fungicidal Activity

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is studied for its potential use in pharmacological and agrochemical applications, particularly due to its fungicidal activity. A series of compounds, including this chemical, have demonstrated effectiveness against various fungi, making them relevant for agricultural purposes (Kuzenkov & Zakharychev, 2009).

Synthesis of Complex Organic Compounds

This compound is involved in the synthesis of complex organic compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol. Such syntheses are significant in organic chemistry, contributing to the development of new materials and molecules with potential applications in various fields (Percino et al., 2006).

Catalyst-Free Synthesis

The compound plays a role in the metal-free direct synthesis of cyclobutenes, a type of organic compound. This process is notable for its mild conditions, requiring neither irradiation nor heating, and for not requiring a metal catalyst. Such advancements in synthesis methods can lead to more efficient and environmentally friendly chemical processes (Alcaide et al., 2015).

Electrooptic Film Fabrication

In the field of optics, (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is used in developing new electrooptic films. These films have potential applications in advanced optical devices, such as displays and sensors. The research focuses on understanding how different chemical structures influence the film's properties and performance (Facchetti et al., 2006).

DNA Binding and Nuclease Activity

This chemical is also involved in studies related to DNA binding and nuclease activity. Understanding how certain compounds interact with DNA is crucial in fields like molecular biology and medicine. This research can lead to the development of new drugs and therapeutic strategies (Kumar et al., 2012).

Safety and Hazards

The safety information for “(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

(1S)-1-(2-chloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMGQROBOUHKQO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(N=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

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